Home > Products > Screening Compounds P36687 > 6-(7-Theophylline)-3(2H)-pyridazinone
6-(7-Theophylline)-3(2H)-pyridazinone - 139026-57-6

6-(7-Theophylline)-3(2H)-pyridazinone

Catalog Number: EVT-1208007
CAS Number: 139026-57-6
Molecular Formula: C11H10N6O3
Molecular Weight: 274.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of pyridazinones, which are nitrogen-containing heterocycles. Pyridazinones are often studied for their biological activities, particularly in medicinal chemistry, where they are evaluated for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of 6-(7-theophylline)-3(2H)-pyridazinone typically involves several key steps:

Molecular Structure Analysis

The molecular structure of 6-(7-theophylline)-3(2H)-pyridazinone features:

  • A pyridazinone core, characterized by a six-membered ring containing two nitrogen atoms.
  • A theophylline moiety attached at the 7-position, which is a methylated xanthine derivative that contributes to the compound's pharmacological properties.
  • The molecular formula is typically represented as C11H10N4OC_{11}H_{10}N_4O, indicating a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms.

The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule .

Chemical Reactions Analysis

6-(7-theophylline)-3(2H)-pyridazinone undergoes various chemical reactions that can influence its pharmacological activity:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, affecting its stability and bioavailability.
  • Substitution Reactions: The functional groups present on the pyridazinone ring can participate in nucleophilic substitutions, allowing for further derivatization and modification to enhance activity or selectivity against specific targets.
  • Pharmacological Interactions: The compound has been shown to act as an inhibitor of phosphodiesterase enzymes, which play a crucial role in modulating intracellular levels of cyclic nucleotides .
Mechanism of Action

The mechanism of action of 6-(7-theophylline)-3(2H)-pyridazinone primarily involves:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, this compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells. Elevated cAMP levels lead to relaxation of bronchial smooth muscle and vasodilation, contributing to its bronchodilator effects.
  • Cardiotonic Effects: Similar to theophylline, this compound may also enhance cardiac contractility by increasing intracellular cAMP levels, thus providing potential benefits in treating heart conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(7-theophylline)-3(2H)-pyridazinone include:

  • Melting Point: Specific data on melting points may vary but are essential for determining purity.
  • Solubility: The solubility profile can significantly impact bioavailability; thus, studies often evaluate solubility in various solvents.
  • Log P Value: This value indicates lipophilicity, influencing absorption and distribution within biological systems. Typical values for related compounds suggest moderate lipophilicity that balances solubility with membrane permeability .
Applications

6-(7-theophylline)-3(2H)-pyridazinone has several scientific applications:

  • Pharmacology: It is primarily investigated for its potential use as a bronchodilator and cardiotonic agent. Its ability to inhibit phosphodiesterase makes it a candidate for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
  • Research Tool: As a derivative of theophylline, it serves as a valuable tool in studies aimed at understanding the structure-activity relationship within xanthine derivatives and their effects on cyclic nucleotide metabolism .
  • Potential Therapeutics: Ongoing research may lead to novel formulations or combinations that enhance its therapeutic efficacy while minimizing side effects associated with traditional xanthines.
Introduction to 6-(7-Theophylline)-3(2H)-Pyridazinone

Structural and Functional Overview of Pyridazinone Derivatives

Core Pharmacophoric Features of 3(2H)-Pyridazinone Scaffolds

The 3(2H)-pyridazinone ring system serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar structure that facilitates target engagement. This heterocycle contains two adjacent nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3, creating distinct electron-donor and electron-acceptor regions. Modifications at positions 4, 5, and 6 significantly modulate bioactivity, with position 6 being particularly crucial for target specificity. Electron-withdrawing groups at C6 enhance interactions with catalytic sites of enzymes like phosphodiesterases (PDEs), while hydrophobic substituents improve membrane permeability [3].

The scaffold's pharmacological relevance is exemplified by derivatives demonstrating potent acetylcholinesterase (AChE) inhibition (KI = 11.61 ± 0.77 nM for compound 5g), where sulfone-containing pyridazinones interact simultaneously with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking reveals that optimal C6 substituents (e.g., arylpiperazines) form π-π stacking with residues in the enzyme gorge, while the pyridazinone carbonyl hydrogen-bonds with key amino acids like H447 [3] [8].

Table 1: Pharmacophoric Influence of 3(2H)-Pyridazinone Substitutions

PositionSubstituent TypeTarget InteractionBiological Consequence
C6ArylpiperazineAChE PAS/CASEnhanced cholinesterase inhibition
C64-Methoxyphenyl (e.g., compound 5a)Hydrophobic enzyme pocketsAnalgesic activity (Koster's test)
C2Acetyl/propanamide chainsH-bonding with catalytic residuesImproved antinociceptive potency
C4MorpholinoPDE catalytic domainCardiotonic and bronchodilatory effects

Role of Theophylline Moieties in Hybrid Molecular Design

Theophylline (1,3-dimethylxanthine) contributes a purine-based pharmacophore known for nonselective PDE inhibition and adenosine receptor antagonism. Hybridizing it with pyridazinone generates bifunctional molecules with synergistic pharmacological profiles. In 6-(7-theophylline)-3(2H)-pyridazinone, the theophylline unit attaches at position 7 via a methylene bridge to C6 of the pyridazinone, creating a tricyclic system (C₁₁H₁₀N₆O₃, MW 274.24 g/mol) [1] [4] [9].

This fusion combines theophylline's PDE-affinity with pyridazinone's cardiovascular and neurological activities. The methylxanthine moiety enhances water solubility through N7 protonation, while its planar structure allows π-π interactions with aromatic residues in PDE binding pockets. X-ray crystallography confirms the dihedral angle between the purine and pyridazinone rings influences conformational stability and target engagement [5] [9].

Table 2: Molecular Descriptors of 6-(7-Theophylline)-3(2H)-Pyridazinone

PropertyValue/DescriptionMethod/Source
Molecular FormulaC₁₁H₁₀N₆O₃CAS 139026-57-6 [4]
Molar Mass274.24 g/molChemBK [4]
Hybridization PointTheophylline C7 → Pyridazinone C6Synthesis scheme [2]
Key Functional GroupsXanthine carbonyls (C2=O, C6=O), pyridazinone C3=OX-ray crystallography [9]
Electron DistributionAlternating donor/acceptor regionsComputational modeling [3]

Historical Development of Theophylline-Pyridazinone Hybrids

Evolution from Monocyclic to Tricyclic Pyridazinone Architectures

Early pyridazinone drugs featured monocyclic structures (e.g., 4,5-dihydro-6-phenyl-3(2H)-pyridazinones like CI-914), which exhibited cardiotonic effects via PDE III inhibition. These compounds demonstrated moderate PDE affinity but suffered from short half-lives and off-target effects. To enhance potency, researchers developed bicyclic systems by fusing aryl groups at C6, leading to compounds like 6-(4-methoxyphenyl)-3(2H)-pyridazinone with improved analgesic activity in modified Koster’s tests [8] [10].

The critical advancement emerged with tricyclic hybrids, exemplified by 6-(7-theophylline)-3(2H)-pyridazinone (synthesized 1991). This architecture integrates two bioactive pharmacophores: (1) the pyridazinone’s hydrogen-bonding core, and (2) theophylline’s adenosine receptor affinity. X-ray analyses of related tricyclics (e.g., 1-[2-[6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetyl]-4-(3-chlorophenyl)piperazine) confirmed enhanced planarity and stacking capability versus monocyclic analogs [2] [8].

Key Milestones in PDE Inhibitor-Based Drug Discovery

  • 1922: Theophylline enters clinical use for asthma, establishing methylxanthines as foundational PDE inhibitors. Its mechanism involves elevating cAMP/cGMP via non-selective PDE blockade [5].
  • 1980s: Discovery of PDE isozyme selectivity drives development of pyridazinone-based cardiotonics (e.g., CI-914), showing 10-fold greater PDE III affinity than theophylline but limited clinical utility due to hypotension [2] [5].
  • 1991: Rational design yields 6-(7-theophylline)-3(2H)-pyridazinone, merging xanthine and pyridazinone pharmacophores. Pharmacological evaluation confirms dual bronchodilatory/cardiotonic effects with reduced side effects versus parent compounds [2].
  • 2000s: Pyridazinone-theophylline hybrids inspire fluorinated derivatives (e.g., [¹⁸F]27) for mitochondrial complex 1 (MC1) imaging. These achieve heart-to-liver uptake ratios >3:1, demonstrating diagnostic applications beyond therapeutics [6].

Table 3: Milestones in PDE-Targeted Hybrid Development

YearInnovationImpactReference
1937Aminophylline (theophylline-ethylenediamine) IV useFirst potent xanthine bronchodilator [5]
1985CI-914 (dihydropyridazinone)PDE III-selective cardiotonic with minimal BP effects [2]
19916-(7-Theophylline)-3(2H)-pyridazinone synthesisFirst tricyclic theophylline-pyridazinone hybrid [2]
2008¹⁸F-labeled pyridazinones (e.g., [¹⁸F]27)PET tracers for cardiac mitochondrial imaging [6]

This historical progression underscores a shift from serendipitous discovery to structure-based hybridization, leveraging crystallography and computational modeling to optimize dual-pharmacophore entities for enhanced target specificity and multifunctional pharmacology.

Properties

CAS Number

139026-57-6

Product Name

6-(7-Theophylline)-3(2H)-pyridazinone

IUPAC Name

1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

InChI

InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18)

InChI Key

YSRWOOQKWUCFIP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3

Synonyms

6-(7-theophylline)-3(2H)-pyridazinone

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.